2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide
Description
Properties
IUPAC Name |
2-chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-8-16(9-7-15)13(17)12-10(14)5-4-6-11(12)18-2/h4-6H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFZOTXSLRHSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=C(C=CC=C1Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methoxybenzoic acid with propylamine to form the corresponding amide. This intermediate is then reacted with chloroacetonitrile under basic conditions to introduce the cyanomethyl group.
Reaction Conditions:
Step 1: 2-chloro-6-methoxybenzoic acid + propylamine → 2-chloro-N-propyl-6-methoxybenzamide
Step 2: 2-chloro-N-propyl-6-methoxybenzamide + chloroacetonitrile → 2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyanomethyl group can be reduced to form an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-N-(formylmethyl)-6-methoxy-N-propylbenzamide or 2-Chloro-N-(carboxymethyl)-6-methoxy-N-propylbenzamide.
Reduction: 2-Chloro-N-(aminomethyl)-6-methoxy-N-propylbenzamide.
Substitution: 2-Azido-N-(cyanomethyl)-6-methoxy-N-propylbenzamide or 2-Thio-N-(cyanomethyl)-6-methoxy-N-propylbenzamide.
Scientific Research Applications
2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of carbonic anhydrase, disrupting cellular pH regulation and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiators include:
- Chloro and methoxy substituents on the benzene ring, which influence electronic properties (e.g., electron-withdrawing vs. donating effects).
- N-cyanomethyl and N-propyl groups on the amide nitrogen, which may enhance lipophilicity and steric bulk compared to simpler alkyl or aryl substituents.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility Trends: Chlorinated benzamides generally exhibit low water solubility (e.g., Iprodione: 6.8 mg/L ), which may limit bioavailability. The target compound’s cyanomethyl group could marginally improve solubility relative to purely hydrophobic analogs.
- Molecular Mass : The target compound (282.74 g/mol) is smaller than the nitro-substituted analogs (337.79 g/mol, 328.16 g/mol), suggesting better membrane permeability.
Research Findings and Implications
- Substituent-Specific Effects : The absence of RORγ modulation in 2-chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide (2IP6MP) underscores the sensitivity of biological activity to substituent positioning .
- Environmental Impact : Low solubility in benzamide derivatives like Iprodione correlates with environmental persistence, a critical consideration for agrochemicals .
Biological Activity
2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide can be described as follows:
- Molecular Formula : C13H16ClN2O2
- Molecular Weight : 232.73 g/mol
This compound features a benzamide backbone with a chloro substituent and a methoxy group, which are critical for its biological activity.
Anticancer Activity
Recent studies have focused on the anticancer potential of related compounds. For example, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7t | MDA-MB-231 (breast) | 1.76 ± 0.91 |
| Compound 7x | HepG2 (liver) | 1.86 ± 0.35 |
| Compound 7x | A549 (lung) | 2.44 ± 0.55 |
These findings suggest that compounds like 2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide could possess similar anticancer properties .
Antimicrobial Activity
Benzamides have also been explored for their antimicrobial properties. The presence of the chloro and methoxy groups can enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their effectiveness against bacterial strains .
Case Studies
- In Vitro Studies : In studies involving various cancer cell lines, analogs of this compound have been tested for their ability to inhibit cell proliferation and induce apoptosis. For instance, compound 7t demonstrated significant antiproliferative effects on MDA-MB-231 cells through cell cycle arrest and apoptosis induction .
- Animal Models : While specific animal studies on 2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide are scarce, related compounds have shown promise in preclinical models for treating tumors by reducing tumor size and improving survival rates.
- Mechanistic Studies : Research has indicated that benzamide derivatives can modulate several signaling pathways involved in cancer progression, including the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax and caspase-3 .
Safety and Toxicity
The safety profile of benzamides varies significantly based on their structure and substituents. Toxicological assessments are crucial for determining the therapeutic window of compounds like 2-Chloro-N-(cyanomethyl)-6-methoxy-N-propylbenzamide. Preliminary data suggest that while some derivatives exhibit low toxicity at therapeutic doses, further investigations are necessary to establish safety parameters.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
